molecular formula C10H16ClN B6208132 N-ethyl-3,4-dimethylaniline hydrochloride CAS No. 2703774-28-9

N-ethyl-3,4-dimethylaniline hydrochloride

Cat. No.: B6208132
CAS No.: 2703774-28-9
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,4-dimethylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the aniline ring, along with a hydrochloride salt. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3,4-dimethylaniline hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows:

    Alkylation Reaction: 3,4-dimethylaniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.

    Formation of Hydrochloride Salt: The resulting N-ethyl-3,4-dimethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-ethyl-3,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethylaniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom.

    N-Ethylaniline: An aniline derivative with an ethyl group attached to the nitrogen atom.

    3,4-Dimethylaniline: An aniline derivative with two methyl groups attached to the aromatic ring.

Uniqueness

N-ethyl-3,4-dimethylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it valuable in various applications.

Properties

CAS No.

2703774-28-9

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.